molecular formula C15H21F3N4O2 B3001466 Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 1923126-65-1

Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B3001466
CAS No.: 1923126-65-1
M. Wt: 346.354
InChI Key: VWACEEVOISLGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.354. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting these kinases, the compound can effectively halt cell cycle progression .

Mode of Action

As a selective inhibitor of CDK4 and CDK6, the compound binds to these kinases, preventing them from phosphorylating and inactivating the retinoblastoma (Rb) protein . The unphosphorylated Rb protein can then bind to the E2F family of transcription factors, preventing them from transcribing genes necessary for the G1 to S phase transition. This results in cell cycle arrest .

Biochemical Pathways

The compound’s action primarily affects the Rb-E2F pathway. By inhibiting CDK4 and CDK6, the compound prevents the phosphorylation of Rb, leading to the accumulation of unphosphorylated Rb. This halts the cell cycle at the G1 phase, preventing DNA replication and cell division .

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, specifically at the G1 to S phase transition . This can lead to the death of rapidly dividing cells, such as cancer cells, that rely on continuous cell cycle progression for survival.

Properties

IUPAC Name

tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-10-19-11(15(16,17)18)9-12(20-10)21-5-7-22(8-6-21)13(23)24-14(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWACEEVOISLGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.